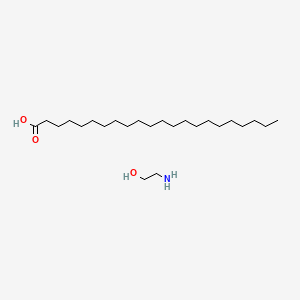

Einecs 282-051-0

Description

Properties

CAS No. |

84083-03-4 |

|---|---|

Molecular Formula |

C24H51NO3 |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

2-aminoethanol;docosanoic acid |

InChI |

InChI=1S/C22H44O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;3-1-2-4/h2-21H2,1H3,(H,23,24);4H,1-3H2 |

InChI Key |

QVUATPXGZQRMDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |

Origin of Product |

United States |

Environmental Fate and Transport of Amines, C11 C13 Linear and Branched Alkyl

Degradation Pathways in Environmental Compartments

The transformation and breakdown of Amines, C11-C13 (linear and branched) alkyl in the environment are primarily driven by biological processes. The structure of these compounds, characterized by a long alkyl chain, makes them amenable to microbial degradation.

Biodegradation Mechanisms and Kinetics

The biodegradation of long-chain alkylamines is a topic of considerable research, with studies elucidating the mechanisms and rates at which these compounds are broken down by microorganisms.

Ready biodegradability tests are designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. oecd.org The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for these tests, with the OECD Guideline 301 D, the "Closed Bottle Test," being a stringent method for evaluating ready biodegradability. aropha.com

In this test, a solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, stoppered bottle in the dark at a constant temperature. aropha.com The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. aropha.com A substance is considered readily biodegradable if it reaches a biodegradation level of over 60% within a 10-day window during the 28-day test period. oecd.org

The source and nature of the microbial inoculum are critical factors in biodegradation studies. Common sources include activated sludge from municipal sewage treatment plants and natural seawater. erasm.orgnih.gov

Activated sludge from wastewater treatment plants that primarily treat domestic sewage is a common choice for inoculum in ready biodegradability tests. researchgate.net This sludge contains a diverse and active microbial community that is well-acclimatized to degrading a wide range of organic compounds. oup.comnih.gov The characterization of this sludge often involves determining the total suspended solids and may include enumeration of different microbial populations. oup.combohrium.com For instance, some studies have characterized industrial activated sludge by enumerating microbial populations using various selective media to correlate microbial composition with the degradation of specific industrial chemicals. bohrium.com

Natural seawater is another important inoculum source, particularly for assessing the environmental fate of substances that may enter the marine environment. erasm.org Seawater contains a diverse array of microorganisms, although typically at lower concentrations than in activated sludge. nih.gov The microbial communities in seawater can be characterized by their taxonomic composition and metabolic capabilities. core.ac.uk Studies on the biodegradation of surfactants in seawater have shown that while degradation can be slower than in freshwater systems, likely due to lower bacterial concentrations, many surfactants are ultimately biodegradable in the marine environment. erasm.org

The extent of biodegradation is quantified by measuring specific parameters. The most common parameters for assessing ultimate biodegradation are the evolution of carbon dioxide (CO2) and the removal of dissolved organic carbon (DOC). oecd.orgaropha.com

CO2 Evolution: This method, often employed in tests like the OECD 301 B, measures the amount of CO2 produced as microorganisms mineralize the test substance. aropha.comregulations.gov The evolved CO2 is trapped and quantified, and the percentage of biodegradation is calculated by comparing the measured amount to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the test substance. nih.gov A pass level of >60% of the theoretical CO2 production within the 10-day window is required for a substance to be considered readily biodegradable. oecd.org

Dissolved Organic Carbon (DOC) Removal: In tests such as the OECD 301 A, the removal of DOC from the test solution is monitored over time. aropha.com This parameter provides a direct measure of the disappearance of the organic substance from the aqueous phase. For a substance to be classified as readily biodegradable based on DOC removal, a level of >70% removal must be achieved within the 10-day window. oecd.org

Below is a representative data table illustrating how results from a hypothetical ready biodegradability test might be presented. Please note that this table is for illustrative purposes and does not represent actual experimental data for Amines, C11-C13 (linear and branched) alkyl.

Hypothetical Ready Biodegradability Data

| Day | % CO2 Evolution | % DOC Removal |

|---|---|---|

| 0 | 0 | 0 |

| 7 | 5 | 8 |

| 14 | 35 | 40 |

| 21 | 65 | 72 |

| 28 | 75 | 80 |

Research has explored the degradation of long-chain alkylamines under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.

Under aerobic conditions , the degradation of primary long-chain alkylamines is initiated by the cleavage of the carbon-nitrogen bond, leading to the formation of an aldehyde and ammonia (B1221849). This initial step is followed by the oxidation of the aldehyde to the corresponding fatty acid, which can then be further metabolized through the β-oxidation pathway.

In anaerobic environments , such as in some sediments and wastewater treatment plant digesters, a similar degradation pathway has been observed for long-chain alkylamines. nih.gov Studies have identified denitrifying bacteria, such as Pseudomonas stutzeri, that can utilize long-chain alkylamines as their sole source of carbon, nitrogen, and energy, coupling their oxidation to the reduction of nitrate. nih.gov The proposed anaerobic degradation pathway also involves the initial cleavage of the C-N bond to form an alkanal, which is then oxidized to a fatty acid. nih.gov

The biodegradation of Amines, C11-C13 (linear and branched) alkyl is mediated by specific enzymes produced by microorganisms. The key biocatalysts in the initial stages of degradation are amine dehydrogenases and aldehyde dehydrogenases.

Amine Dehydrogenase: This class of enzymes catalyzes the oxidative deamination of the primary amine, which is the first step in the degradation pathway. This reaction cleaves the C-N bond, producing an aldehyde and ammonia. Research has identified amine dehydrogenases in various bacteria that are active on a range of alkylamines.

Aldehyde Dehydrogenase: Following the initial deamination, the resulting aldehyde is oxidized to a carboxylic acid by an aldehyde dehydrogenase. nih.gov These enzymes are a diverse group that can act on a variety of aldehydes. nih.gov For example, aldehyde dehydrogenases have been isolated and characterized from Pseudomonas aeruginosa, a bacterium known for its metabolic versatility. bohrium.comnih.gov These enzymes are crucial for detoxifying aldehydes and channeling the carbon from the alkyl chain into the central metabolism of the cell. nih.govportlandpress.com

Hydrolytic Transformation Studies

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Aliphatic amines are generally stable to hydrolysis under typical environmental conditions (pH 4-9). The carbon-nitrogen bond in these compounds is not susceptible to cleavage by water at these pH ranges. fachoekotoxikologie.de

Hydrolytic Stability of Aliphatic Amines

| pH Range | Temperature (°C) | Hydrolytic Half-life |

|---|

This information is based on the general stability of the amine functional group and is supported by data on similar aliphatic amines. fachoekotoxikologie.de

Other Abiotic Degradation Pathways

Beyond phototransformation and hydrolysis, other abiotic processes can influence the environmental persistence of a chemical.

Thermal Stability: Long-chain amines generally exhibit good thermal stability. Significant thermal decomposition typically occurs at temperatures well above those found in the environment. researchgate.net In the context of environmental fate, thermal degradation is not considered a relevant pathway.

Metal Interactions: The amine functional group can form complexes with various metal ions present in the environment. This interaction can affect the transport and bioavailability of both the amine and the metal. However, it is not considered a primary degradation pathway for the amine itself.

Environmental Distribution and Partitioning Behavior

The distribution of a chemical in the environment is governed by its physical and chemical properties, particularly its partitioning behavior between different environmental compartments such as water, soil, and air.

Long-chain aliphatic amines, including the C11-C13 isomers, are expected to have low water solubility and a high affinity for organic matter. This leads to a strong tendency to partition from water into soil and sediment.

Predicted Partitioning Coefficients

| Parameter | Predicted Value | Significance |

|---|---|---|

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 3.5 - 4.5 | Indicates strong adsorption to soil and sediment |

These values are estimations based on the structure of C11-C13 alkylamines and are indicative of their likely environmental behavior. Experimental data for analogous long-chain amines supports these predictions.

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. This is a key consideration for assessing the long-term environmental risk of a chemical.

Available data on alkanolamines suggest a low potential for bioaccumulation in aquatic organisms. nih.gov This is attributed to their high water solubility and susceptibility to biodegradation, which means they are not expected to persist in the environment and build up in the tissues of fish and other aquatic life. nih.gov Consequently, the routine manufacturing, use, and disposal of these types of materials are not expected to have a significant adverse impact on the aquatic environment. nih.gov

Information specifically addressing the bioaccumulation of C11-C13 alkylamines in terrestrial organisms is limited. However, based on their physical and chemical properties, such as high water solubility and low bioaccumulation potential in aquatic systems, a similar low potential for significant bioaccumulation in terrestrial food chains is anticipated. The rapid biodegradation observed for similar compounds further reduces the likelihood of persistence and uptake by terrestrial organisms. nih.gov

Ecotoxicological Research on Amines, C11 C13 Linear and Branched Alkyl

Aquatic Ecotoxicity Studies

Toxicity to Aquatic Microorganisms and Algae (e.g., Cyanobacteria)

Studies on the effects of Amines, C11-C13 (linear and branched) alkyl on primary producers like algae have demonstrated substantial toxicity. The assessment of its impact on these organisms is crucial as they form the base of most aquatic food webs.

Acute toxicity to algae has been established through studies determining the concentration at which a substance causes a 50% reduction in growth rate (E(r)C50). For this amine compound, the 76-hour E(r)C50 is recorded at 0.015 mg/L, a value that indicates high acute toxicity. europa.eu This finding is based on a study conducted by BASF AG between 1988 and 1989. europa.eueuropa.eu

Table 1: Acute and Chronic Toxicity of Einecs 282-051-0 to Algae

| Endpoint | Value (mg/L) | Exposure Duration | Species | Source |

|---|---|---|---|---|

| E(r)C50 | 0.015 | 76 hours | Algae | BASF AG, 1988-1989 europa.eueuropa.eu |

Toxicity to Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are vital components of aquatic ecosystems, serving as a food source for fish and other larger organisms. The toxicity of Amines, C11-C13 (linear and branched) alkyl to these species is a significant indicator of its environmental risk.

Short-term exposure studies have revealed a high level of acute toxicity to aquatic invertebrates. The lowest EC50 value, which is the concentration effective in causing a response in 50% of the test population, was determined to be 0.015 mg/L for daphnia over a 48-hour period. europa.eu This data was obtained through a read-across approach to 1-tridecanamine (CAS 2869-34-0) from a study by Pedersen et al. in 1998. europa.eueuropa.eu

While specific long-term toxicity studies on this compound are not available in the registration dossier, the classification for chronic hazard to aquatic invertebrates is based on the available acute toxicity data due to the substance not being rapidly degradable and having a high log Pow. europa.eu

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Endpoint | Value (mg/L) | Exposure Duration | Species | Source |

|---|

Toxicity to Fish Species

The impact on fish populations is a critical aspect of ecotoxicological evaluation, as fish are key indicators of aquatic ecosystem health and are of economic and recreational importance.

For Amines, C11-C13 (linear and branched) alkyl, there is a notable lack of specific acute toxicity data for fish within the registration dossier. europa.eu The assessment of acute hazard to fish is therefore derived from the data available for other trophic levels, such as algae and invertebrates. europa.eu

Similarly, no long-term or chronic toxicity studies on fish have been conducted for this specific substance. europa.eu The classification for chronic aquatic toxicity in fish is consequently based on the acute toxicity data from the other trophic levels and the environmental fate of the substance (i.e., not being rapidly degradable and having a high potential for bioaccumulation). europa.eu This data gap highlights the reliance on a weight-of-evidence approach, including read-across from related substances and data from other aquatic organisms, to characterize the risk to fish.

Table 3: Summary of Available Toxicity Information for Fish

| Toxicity Type | Data Availability | Remarks |

|---|---|---|

| Acute Toxicity | No specific data available in the registration dossier. europa.eu | Assessment is based on data from other trophic levels. europa.eu |

Terrestrial Ecotoxicity Studies

The evaluation of the terrestrial ecotoxicity of Amines, C11-C13 (linear and branched) alkyl involves assessing its impact on a range of organisms that are representative of the soil environment.

Soil microorganisms are fundamental to nutrient cycling and soil health. While specific studies on the toxicity of C11-C13 alkyl amines to soil microbial communities are not extensively documented in publicly available literature, information on related long-chain alkylamines (LCAAs) indicates they are generally biodegradable in soil. The degradation process is a key factor in mitigating potential long-term toxicity. The primary mechanism of microbial degradation for primary alkylamines is initiated by alkylamine dehydrogenase, which cleaves the C-N bond, leading to the formation of an aldehyde and subsequently a fatty acid, which can then be utilized by microorganisms.

However, the surfactant properties of these amines can also pose a risk. High concentrations of surfactants can be toxic to soil microorganisms, potentially inhibiting their metabolic activities. For instance, studies on linear alkylbenzene sulfonates (LAS), another class of surfactants, have shown that high concentrations can be toxic to the microorganisms responsible for their degradation. It is plausible that C11-C13 alkyl amines could exhibit similar concentration-dependent toxicity.

Earthworms are crucial bioindicators for soil health. Direct toxicity data for Amines, C11-C13 (linear and branched) alkyl on earthworms is limited. However, data from analogue substances provide insight into potential effects. A study on C12-14 dimethylamines (DMA), used as a read-across for tertiary aliphatic amines, showed a 14-day No-Observed-Effect-Concentration (NOEC) for mortality, biomass, and behavior in the earthworm Eisenia andrei to be greater than or equal to 1000 mg/kg dry weight (dw) of soil. canada.ca Another study on hydrogenated tallow (B1178427) alkyl amines in Eisenia fetida determined a 56-day NOEC for reproduction at 200 mg/kg dw. canada.ca For tallow alkyl amines, the 14-day median lethal concentration (LC10) in Eisenia fetida was found to be greater than 1000 mg/kg. canada.ca

Conversely, a study on a C13-rich di-C11-14-isoalkyl amine reported a 14-day LC50 for Eisenia fetida of >1000 mg/kg soil dw in an acute toxicity test following OECD Guideline 207. industrialchemicals.gov.au Research on linear alkylbenzene sulfonate (LAS) with an average chain length of C11.36 found a 14-day LC50 of over 1000 mg/kg for Eisenia foetida, with a NOEC of 250 mg/kg based on body weight. who.int These findings suggest that long-chain amines generally exhibit low acute toxicity to earthworms. canada.ca

Interactive Data Table: Earthworm Toxicity Data for Long-Chain Alkyl Amines and Analogues

| Test Substance | Species | Endpoint | Value (mg/kg dw) | Reference |

| C12-14 DMA | Eisenia andrei | 14-d NOEC (mortality, biomass, behaviour) | ≥1000 | canada.ca |

| Hydrogenated tallow alkyl amines | Eisenia fetida | 56-d NOEC (reproduction) | 200 | canada.ca |

| Tallow alkyl amines | Eisenia fetida | 14-d LC10 | >1000 | canada.ca |

| Di-C11-14-isoalkyl amine (C13-rich) | Eisenia fetida | 14-d LC50 | >1000 | industrialchemicals.gov.au |

| C11.36 LAS | Eisenia foetida | 14-d LC50 | >1000 | who.int |

| C11.36 LAS | Eisenia foetida | 14-d NOEC (body weight) | 250 | who.int |

Terrestrial arthropods, such as springtails (Collembola), are important for decomposition processes in soil. Specific toxicity data for Amines, C11-C13 (linear and branched) alkyl on these organisms are scarce. Studies on analogue surfactants like LAS have been conducted on the springtail Folsomia candida. One such study determined an EC10 (effect concentration for 10% of the population) for reproduction to be 46 mg/kg. researchgate.net Another study on LAS with a mix of C10-C13 chains indicated that reproduction in springtails and mites was less sensitive than in earthworms and enchytraeids. europa.eu Research on other compounds like perfluorooctane (B1214571) sulfonate (PFOS) showed soil-dependent toxicity to Folsomia candida, with an IC50 (concentration causing 50% inhibition) for reproduction of 94 mg/kg in sandy loam and 233 mg/kg in clay loam. researchgate.net

The potential for phytotoxicity is a key consideration in the environmental risk assessment of soil contaminants. For long-chain aliphatic amines, the available data indicates some potential for effects on terrestrial plants. A study using C12-14 DMA as a read-across substance reported a 21-day EC25 (effect concentration for 25% of the population) for shoot height in rapeseed (Brassica napa) of 52 mg/kg dw. canada.ca The same study found a 21-day EC25 for shoot weight in oat (Avena sativa) of 473 mg/kg dw. canada.ca

Studies on tallow alkyl amines showed a 20-day NOEC for emergence and biomass of ≥10 mg/kg for oat and ≥100 mg/kg for radish (Raphanus sativus) and red clover (Trifolium pratense). canada.ca Research on the uptake of C10-C13 LAS in carrots grown in artificially polluted soil confirmed that these substances can be taken up by plants, with higher concentrations found for the longer alkyl chains (C12 and C13) due to their greater sorption ability. regulations.gov

Interactive Data Table: Terrestrial Plant Toxicity Data for Long-Chain Alkyl Amines and Analogues

| Test Substance | Species | Endpoint | Value (mg/kg dw) | Reference |

| C12-14 DMA | Rapeseed (Brassica napa) | 21-d EC25 (shoot height) | 52 | canada.ca |

| C12-14 DMA | Oat (Avena sativa) | 21-d EC25 (shoot weight) | 473 | canada.ca |

| Tallow alkyl amines | Oat (Avena sativa) | 20-d NOEC (emergence, biomass) | ≥10 | canada.ca |

| Tallow alkyl amines | Radish (Raphanus sativus) | 20-d NOEC (emergence, biomass) | ≥100 | canada.ca |

| Tallow alkyl amines | Red clover (Trifolium pratense) | 20-d NOEC (emergence, biomass) | ≥100 | canada.ca |

Data on the toxicity of Amines, C11-C13 (linear and branched) alkyl to avian species is very limited. However, a reregistration eligibility document for "alkyl amine hydrochloride" provides some relevant information. An acute oral toxicity study in upland game birds reported a median lethal dose (LD50) of 989 mg/kg body weight, classifying the substance as slightly toxic to this group. epa.govepa.gov The same assessment found that in a dietary study, the LD50 was greater than 5620 ppm, categorizing the chemical as practically nontoxic through dietary exposure to both upland game birds and waterfowl. epa.govepa.gov It is important to note that while this data is for a related alkyl amine compound, it provides a valuable indication of the potential avian toxicity.

Mechanisms of Ecotoxicity at Cellular and Physiological Levels

The ecotoxicity of long-chain alkylamines at the cellular and physiological level is primarily attributed to their surfactant properties. The main mechanism of action is considered to be a narcotic effect, which involves the disruption of cell membrane integrity and function. researchgate.neteuropa.eueuropa.eu This non-specific mode of action is driven by the partitioning of the hydrophobic alkyl chains into the lipid bilayers of cell membranes, leading to impaired transport processes, ion imbalance, and disruption of signal transduction pathways. rroij.com

For algae, the toxicity of cationic surfactants has been linked to a non-specific mode of action, though some quaternary ammonium (B1175870) compounds may have more specific effects on cell reproduction. epa.gov There is evidence that aliphatic amines can interact with membranes both ionically and non-ionically. epa.gov Some research also points to the induction of oxidative stress through the generation of reactive oxygen species as a potential mechanism, which can lead to lipid peroxidation and cytotoxicity. rroij.com Furthermore, the interaction of amine groups with cellular components can lead to the damage of fungal cells, suggesting a mechanism where these groups bond with cytosolic components, thereby disrupting cellular function. researchgate.net

Table of Compound Names

| Common Name/Class | Chemical Name |

| Amines, C11-C13 (linear and branched) alkyl | A mixture of primary alkylamines with carbon chain lengths of 11, 12, and 13. |

| C12-14 DMA | C12-14 Dimethylamine |

| Hydrogenated tallow alkyl amines | Primary amines derived from hydrogenated tallow fatty acids. |

| Tallow alkyl amines | Primary amines derived from tallow fatty acids. |

| Di-C11-14-isoalkyl amine (C13-rich) | A secondary amine with branched alkyl chains, predominantly C13. |

| LAS | Linear Alkylbenzene Sulfonate |

| PFOS | Perfluorooctane Sulfonate |

| Alkyl amine hydrochloride | The hydrochloride salt of an alkyl amine. |

Ecotoxicological Assessment Methodologies

The environmental risk of Amines, C11-C13 (linear and branched) alkyl is evaluated through a structured approach that includes the derivation of concentrations at which no adverse effects are expected, the use of safety factors, and the comparison with similar substances.

Derivation of Predicted No-Effect Concentrations (PNEC) for Various Compartments

Predicted No-Effect Concentrations (PNECs) are estimated to protect different environmental spheres from the potential adverse effects of the substance. These values are derived from ecotoxicity data and are fundamental to risk assessment. For Amines, C11-C13 (linear and branched) alkyl, PNECs have been established for aquatic, sediment, soil, and sewage treatment plant (STP) compartments, as well as for oral exposure to predators. europa.eu

The PNEC for freshwater is determined to be 0 mg/L, and for intermittent releases into freshwater, it is also 0 mg/L. europa.eu The PNEC for marine water is set at 0 mg/L. europa.eu In the case of sewage treatment plants, the PNEC is 0.4 mg/L. europa.eu For freshwater sediment, the PNEC is 0.019 mg/kg sediment dry weight, while for marine water sediment, it is 0.002 mg/kg sediment dry weight. europa.eu The PNEC for soil is established at 0.004 mg/kg soil dry weight. europa.eu For the protection of predators from secondary poisoning, the oral PNEC is 1.1 mg/kg of food. europa.eu

Predicted No-Effect Concentrations (PNEC) for Amines, C11-C13 (linear and branched) alkyl

| Environmental Compartment | PNEC Value | Unit |

|---|---|---|

| Freshwater | 0 | mg/L |

| Marine Water | 0 | mg/L |

| Freshwater (Intermittent Releases) | 0 | mg/L |

| Sewage Treatment Plant (STP) | 0.4 | mg/L |

| Sediment (Freshwater) | 0.019 | mg/kg sediment dw |

| Sediment (Marine Water) | 0.002 | mg/kg sediment dw |

| Soil | 0.004 | mg/kg soil dw |

| Oral (Secondary Poisoning) | 1.1 | mg/kg food |

Application of Assessment Factors and Extrapolation Methods in Ecotoxicology

To account for uncertainties in ecotoxicological data, such as the extrapolation from laboratory tests to real-world ecosystems, assessment factors are applied. europa.eu For Amines, C11-C13 (linear and branched) alkyl, an assessment factor of 1,000 was used for freshwater, and 10,000 for marine water. europa.eu A factor of 100 was applied for sewage treatment plants, and a factor of 90 for oral secondary poisoning. europa.eu The equilibrium partitioning method was the extrapolation method used to derive PNEC values for sediment and soil. europa.eu

Read-Across Approaches and Representative Substance Selection in Ecotoxicological Assessments

A read-across approach is a method used to predict the properties of one substance by using data from a similar substance. europa.eucirs-group.com This is a common practice in chemical assessments to reduce the need for animal testing. oecd.org For the ecotoxicological assessment of the C11-C13 alkylamines, a read-across approach was utilized. europa.eu

Tridecylamine, branched and linear (CAS 86089-17-0), which is a mixture of C13 alkylamine isomers, was a key substance in this assessment. europa.eu Within this fraction, 1-tridecanamine (CAS 2869-34-3) was chosen as the representative substance. europa.eu This selection was based on the rationale that as a linear molecule with the longest chain length in the mixture, its toxicity data would represent a worst-case scenario, since toxicity tends to increase with chain length. europa.eu This approach allows for a conservative assessment of the entire C11-C13 group. europa.eu The Canadian Environmental Protection Act (CEPA) also utilized a class-based approach for long-chain aliphatic amines, recognizing their similar reactivity and ecotoxicity. canada.ca

Environmental Hazard Classification Frameworks

Based on the available ecotoxicological data, Amines, C11-C13 (linear and branched) alkyl is subject to environmental hazard classification. According to the self-classification following CLP (Classification, Labelling and Packaging) regulations, the substance is classified as acutely hazardous to the aquatic environment (Category Acute 1) and chronically hazardous to the aquatic environment (Category Chronic 1). europa.eu This is because the lowest acute effect value (ErC50) across three trophic levels is less than or equal to 1 mg/L, and the substance is not rapidly degradable. europa.eu The lowest EC50 was found for aquatic invertebrates at 0.015 mg/L. europa.eu For chronic toxicity, the ErC10 for algae is 0.0032 mg/L. europa.eu An M-factor of 10 is applied for both acute and chronic toxicity due to the high potency of the substance. europa.eu However, it is noted that under Regulation (EC) 1272/2008, the substance is not officially classified. europa.eu In Australia, under the GHS, it is classified as harmful to aquatic life with long-lasting effects (Acute Category 3, Chronic Category 3). industrialchemicals.gov.au

Genotoxicity and Molecular Interaction Studies of Amines, C11 C13 Linear and Branched Alkyl

In Vitro Genotoxicity Assays

In vitro genotoxicity assays are a cornerstone for screening chemicals for their potential to cause genetic damage. For long-chain alkylamines, a variety of these tests have been conducted.

Bacterial Reverse Mutation Assays (e.g., Salmonella Assay, Ames Test, OECD TG 471)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. wikipedia.org This test utilizes specific strains of bacteria, such as Salmonella typhimurium and Escherichia coli, which are mutated to be unable to synthesize an essential amino acid (e.g., histidine). wikipedia.org The assay detects whether a test chemical can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow in an amino acid-deficient medium. wikipedia.org

Studies on analogues of Amines, C11-C13 (linear and branched) alkyl have consistently shown a lack of mutagenic activity in the Ames test. For instance, a study conducted according to OECD Test Guideline 471 on Amines, bis(C11-14-branched and linear alkyl), a close analogue, found the substance not to be mutagenic. industrialchemicals.gov.auindustrialchemicals.gov.au These tests were performed using various strains of S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2uvrA), both with and without metabolic activation (S9 mix), and showed negative results. industrialchemicals.gov.auindustrialchemicals.gov.au The consensus from broader studies on long-chain alkyl amines reinforces this finding, with the vast majority testing negative in the Ames assay. federalregister.gov

| Test Substance (Analogue) | Test Guideline | Bacterial Strains | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| Amines, bis(C11-14-branched and linear alkyl) | OECD TG 471 | S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2uvrA | With and without S9 | Non-mutagenic | industrialchemicals.gov.auindustrialchemicals.gov.au |

| General Alkyl Amines | Ames Test | Various | With and without S9 | Generally Negative | federalregister.gov |

The Ames test is specifically designed to detect different types of mutations. The various bacterial strains used are engineered to be sensitive to particular mutational events. For example, strains like S. typhimurium TA100 and TA1535 are used to detect base-pair substitutions, where one nucleotide base is replaced by another. nih.govresearchgate.net Other strains, such as TA98 and TA1537, are designed to identify frameshift mutations, which involve the insertion or deletion of nucleotides, altering the reading frame of the gene. wikipedia.orgresearchgate.net The consistent negative results for analogues of Amines, C11-C13 (linear and branched) alkyl across these varied strains indicate that the substance does not induce either base substitutions or frameshift mutations under the conditions of the assay. industrialchemicals.gov.auindustrialchemicals.gov.au

Mammalian Cell Chromosome Aberration Assays (e.g., Mammalian Cells/Human Lymphocytes)

The in vitro chromosome aberration assay assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, including human lymphocytes. mbbiosciences.comnih.gov This damage can include chromosome breaks, rearrangements, or changes in chromosome number. mbbiosciences.com Data on long-chain alkyl amines suggest a general lack of clastogenicity (the ability to cause chromosome breakage). epa.gov For example, alkyl amine hydrochloride was found to be negative in a chromosomal aberration assay. epa.gov While a comprehensive review of over 30 fatty nitrogen derived (FND) amines reported one positive chromosomal aberration assay, it was later determined to be aberrant. cir-safety.org

Higher-Throughput In Vitro Genotoxicity Assays

In recent years, higher-throughput screening (HTS) assays have been developed to evaluate the genotoxic potential of a large number of chemicals more efficiently. These assays often use automated microscopy and imaging to detect markers of DNA damage or chromosomal instability. One such assay is the γH2AX in-cell western assay, which quantifies the phosphorylation of histone H2AX, a key event in the response to DNA double-strand breaks. nih.gov While these methods offer a promising approach for rapid screening, specific data for Amines, C11-C13 (linear and branched) alkyl or its close analogues using high-throughput genotoxicity assays are not widely available in published literature.

In Vivo Genotoxicity Assays

In vivo assays are critical for understanding the genotoxic potential of a substance within a whole living organism, accounting for metabolic, distribution, and excretion processes.

Rodent Bone Marrow Micronucleus Assays

The rodent bone marrow micronucleus assay is a key in vivo test for detecting damage to chromosomes or the mitotic apparatus. nih.govnih.gov It evaluates the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the main nucleus during cell division. criver.com An increase in micronucleated polychromatic erythrocytes (immature red blood cells) in the bone marrow of treated animals indicates a genotoxic effect. criver.comresearchgate.net

| Test Substance (Analogue) | Assay Type | Species | Result | Reference |

|---|---|---|---|---|

| (Z)-octadec-9-enylamine | Bone Marrow Micronucleus Test | Mouse | Negative | industrialchemicals.gov.au |

| Alkyl amine hydrochloride | Gene mutation, chromosomal aberration, unscheduled DNA synthesis | Not specified | Negative | epa.gov |

| Tallow (B1178427) amine analogs | Various in vivo genotoxicity studies | Not specified | Consistently Negative | cir-safety.org |

Mammalian Erythrocyte Pig-a Gene Mutation Assay (OECD TG 470)

The Mammalian Erythrocyte Pig-a Gene Mutation Assay, outlined in OECD Test Guideline 470, is an in vivo method for detecting gene mutations. oecd.org This assay identifies mutations in the Pig-a gene, which is located on the X-chromosome and is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. jrfglobal.com These anchors are necessary for attaching certain proteins to the cell surface. A mutation in the Pig-a gene can lead to the absence of these GPI-anchored proteins on the surface of erythrocytes and their precursors. litronlabs.com

The assay uses flow cytometry to measure the frequency of red blood cells (RBCs) and reticulocytes (immature RBCs) that lack these surface markers, providing a quantifiable measure of in vivo gene mutation. jrfglobal.com A key advantage of the Pig-a assay is its ability to be integrated into standard repeat-dose toxicity studies, reducing the number of animals required for testing in line with the 3Rs (Replacement, Reduction, and Refinement) principles. jrfglobal.cominotiv.com The assay is considered a robust follow-up to positive results from in vitro genotoxicity tests, as it accounts for the physiological processes of absorption, distribution, metabolism, and excretion that occur in a whole animal. oecd.orginotiv.com

Quantitative In Vitro to In Vivo Extrapolation (IVIVE) Models for Genotoxicity Data

Quantitative In Vitro to In Vivo Extrapolation (IVIVE) is a modeling approach used to translate in vitro concentration-response data into equivalent in vivo doses in humans. nih.gov This process is crucial for contextualizing in vitro bioactivity and supporting modern chemical risk assessment. swan.ac.uk IVIVE models integrate in vitro bioactivity data with pharmacokinetic models that simulate a chemical's absorption, distribution, metabolism, and excretion (ADME) in the body. nih.gov

The goal is to estimate the external exposure dose required to achieve an internal concentration in the body that is equivalent to the concentration causing an effect in an in vitro assay. nih.gov Recent case studies demonstrate that for a majority of chemicals, this approach provides health-protective estimates when compared to traditional animal studies. nih.govswan.ac.uk While these models are increasingly used for various toxicity endpoints, their application to genotoxicity data is a more recent development. nih.gov No specific IVIVE models have been developed for Amines, C11-C13 (linear and branched) alkyl. However, the principles would apply as part of a modern approach to safety assessment if relevant in vitro data were available.

Derivation of Points-of-Departure (PODs) from In Vitro Genotoxicity Data

A Point-of-Departure (POD) is a specific point on a dose-response curve from which to extrapolate to a safe exposure level. sci-hub.se Traditionally, genotoxicity data have been used for qualitative hazard identification (i.e., positive or negative). However, there is a growing trend towards quantitative analysis to derive PODs such as a No-Observed-Genotoxic-Effect-Level (NOGEL) or a Benchmark Dose (BMD). nih.gov

The BMD approach is often preferred as it is a more statistically robust method that accounts for the entire dose-response relationship. nih.gov For genotoxic compounds, a POD from a carcinogenicity study is often used for risk assessment. who.int For substances that are not genotoxic, like the category of long-chain aliphatic amines, PODs for risk assessment are derived from other toxicological endpoints, such as repeated-dose toxicity, rather than genotoxicity. heraproject.com

Predictive Value of Short-Term Tests for Genotoxicity

Short-term in vitro genotoxicity tests, such as the bacterial reverse mutation assay (Ames test) and mammalian cell assays, are primary tools for screening chemicals. Their predictive value for carcinogenicity is a subject of extensive research. Studies have shown that while these tests have high sensitivity (they correctly identify a high percentage of genotoxic carcinogens), their specificity can be low. nih.gov

Mammalian cell assays, in particular, are known to have a high rate of positive results that are not reflective of in vivo carcinogenicity, often referred to as "false positives." sci-hub.se This is especially relevant for surfactants like aliphatic amines, where high concentrations in vitro can cause cytotoxicity that may confound the genotoxicity results. industrialchemicals.gov.au Therefore, a positive result in an in vitro test is typically followed by in vivo testing to determine if the effect is relevant in a whole animal. scispace.com For the aliphatic amines category, the weight of evidence from in vivo studies indicates a lack of genotoxicity, suggesting that the in vitro results are not always predictive of the in vivo hazard. industrialchemicals.gov.auindustrialchemicals.gov.au

Molecular Mechanisms of Genotoxicity (e.g., Mutagenicity, Clastogenicity, Aneugenicity)

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell. wikipedia.org This damage can occur through several primary mechanisms:

Mutagenicity: The induction of permanent changes in the DNA sequence, such as point mutations (base pair substitutions) or frameshift mutations. These are typically assessed in bacterial (e.g., Ames test) or mammalian cell gene mutation assays. europa.eu

Clastogenicity: The induction of structural chromosome aberrations, such as breaks, deletions, or rearrangements. This is assessed using assays like the in vitro chromosome aberration test or the in vivo micronucleus test. europa.eu

Aneugenicity: The induction of numerical chromosome aberrations, leading to an abnormal number of chromosomes (aneuploidy). This can be caused by interference with the mitotic spindle apparatus and is also often detected by the micronucleus test. europa.eu

Some chemicals, such as alkylating agents, can exert genotoxicity by directly reacting with DNA to form adducts, which can lead to mutations if not repaired. ca.govnih.gov However, based on the collective data for the long-chain aliphatic amines category, there is no evidence to suggest that Amines, C11-C13 (linear and branched) alkyl operates through any of these genotoxic mechanisms in vivo. industrialchemicals.gov.auindustrialchemicals.gov.au

Structure-Activity Relationships (SAR) in Relation to Genotoxicity

Structure-Activity Relationship (SAR) analysis is a cornerstone of chemical assessment, particularly for UVCB substances and chemical categories. oecd.org The approach is based on the principle that chemicals with similar structures will have similar physicochemical, toxicological, and fate properties. oecd.org For aliphatic amines, a category approach is well-established. canada.ca

Source: Inferences from regulatory assessments of chemical categories. oecd.orgcanada.caregulations.gov

The assessment of long-chain aliphatic amines, including C11-C13 amines, consistently concludes a lack of genotoxic concern based on read-across from category members. industrialchemicals.gov.aucanada.cacir-safety.org The SAR for this group indicates that genotoxicity is not an endpoint of concern, and this is supported by the lack of alerts in (Q)SAR prediction models for genotoxicity for representative analogue structures. cir-safety.orgeuropa.eu

Analytical Methodologies for Amines, C11 C13 Linear and Branched Alkyl

Methods for Detection and Quantification in Environmental Matrices (e.g., Water, Soil, Sediment)

The analysis of C11-C13 alkylamines in environmental samples necessitates robust extraction and sensitive detection methods due to the complexity of the matrices and the typically low concentrations of the analytes.

Sample Preparation:

A crucial first step in the analysis of these amines from environmental sources is efficient extraction and cleanup. Solid-Phase Extraction (SPE) is a widely adopted technique for aqueous samples. nih.govresearchgate.net For water analysis, SPE cartridges packed with C18 sorbents can effectively retain the long-chain alkylamines, which can then be eluted with a suitable organic solvent. nih.gov

For solid matrices like soil and sediment, more rigorous extraction methods are required. Ultrasound-Assisted Extraction (UAE) using an appropriate solvent can enhance the recovery of the amines from the solid matrix. nih.govmdpi.comrsc.orgmdpi.comrsc.org Another effective technique for solid samples is Matrix Solid-Phase Dispersion (MSPD), which combines extraction and cleanup into a single step, reducing solvent consumption and sample handling time. researchgate.netnih.govagriculturejournals.cznih.gov In MSPD, the sample is blended with a solid support and the analytes are then eluted with a small volume of solvent.

Detection and Quantification:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of C11-C13 alkylamines. nih.gov Due to the polar nature of amines, derivatization is often necessary to improve their volatility and chromatographic behavior. researchgate.net Common derivatizing reagents include trifluoroacetic anhydride (B1165640) (TFAA), which reacts with primary and secondary amines to form stable and volatile derivatives. nih.gov The use of a nitrogen-phosphorus detector (NPD) in conjunction with a flame-ionization detector (FID) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like alkylamines. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an alternative and highly sensitive approach, particularly for branched-chain isomers, and often without the need for derivatization. epa.govnih.gov Reversed-phase chromatography can be employed to separate the C11-C13 alkylamines, and detection is achieved using tandem mass spectrometry, which provides excellent selectivity and low detection limits.

| Matrix | Sample Preparation Technique | Analytical Method | Key Considerations |

|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) with C18 sorbent | GC-MS (with derivatization), LC-MS/MS | SPE allows for pre-concentration of analytes from large sample volumes. |

| Soil | Ultrasound-Assisted Extraction (UAE), Matrix Solid-Phase Dispersion (MSPD) | GC-MS (with derivatization) | MSPD can reduce matrix effects and solvent usage. |

| Sediment | Matrix Solid-Phase Dispersion (MSPD) | GC-MS/MS | MSPD is effective for complex solid samples, and GC-MS/MS provides high selectivity. nih.gov |

Techniques for Analysis in Biological Samples (e.g., Tissues, Organisms)

The analysis of C11-C13 alkylamines in biological matrices presents challenges due to the presence of lipids and other interfering substances.

Sample Preparation:

Effective extraction and cleanup are paramount for obtaining reliable results from biological samples. For fish tissue, an accelerated solvent extraction followed by cleanup steps such as gel permeation chromatography and dual solid-phase extraction can be employed to remove lipids. nih.gov Ultrasound-assisted solvent extraction has also been utilized for the extraction of organic compounds from fish samples. mdpi.com For the analysis of polyamines in various biological samples, a high-throughput solid-phase extraction online coupled to liquid chromatography–tandem mass spectrometry (SPE–LC/MS/MS) approach has been developed, which minimizes sample pretreatment to a single derivatization step. nih.gov

Detection and Quantification:

LC-MS/MS is a highly suitable technique for the quantification of long-chain alkylamines in biological organisms. nih.govresearchgate.net It offers high sensitivity and selectivity, which is crucial for detecting low concentrations in complex biological matrices. The method can be tailored to specifically detect and quantify both linear and branched C11-C13 alkylamines. Derivatization may be employed to enhance ionization efficiency and improve chromatographic separation.

| Biological Matrix | Sample Preparation Technique | Analytical Method | Key Considerations |

|---|---|---|---|

| Fish Tissue | Accelerated Solvent Extraction, Gel Permeation Chromatography, Dual Solid-Phase Extraction | GC-MS, LC-MS/MS | Thorough cleanup is essential to remove lipids that can interfere with the analysis. nih.gov |

| Various Organisms | Online Solid-Phase Extraction (SPE) | LC-MS/MS | Online SPE-LC/MS/MS minimizes sample handling and improves throughput. nih.gov |

Advanced Analytical Techniques for Metabolite Identification and Trace Analysis

Identifying the metabolites of C11-C13 alkylamines and detecting them at trace levels requires sophisticated analytical instrumentation and methodologies.

Metabolite Identification:

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is a powerful tool for metabolite identification. nih.govmit.edu The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown metabolites, which is a critical step in their structural elucidation. nih.gov Tandem mass spectrometry (MS/MS) experiments on HRMS instruments provide fragmentation patterns that can be used to deduce the structure of the metabolites. Data-dependent acquisition strategies can be employed to automatically trigger MS/MS scans on potential metabolites detected in a full scan. thermofisher.com

Trace Analysis:

For the analysis of C11-C13 alkylamines at very low concentrations, techniques that enhance sensitivity are necessary. Tandem mass spectrometry (GC-MS/MS and LC-MS/MS) is inherently more sensitive and selective than single-stage mass spectrometry, making it ideal for trace analysis. nih.gov Large-Volume Injection (LVI) in GC can be used to introduce a larger amount of the sample extract into the instrument, thereby lowering the method detection limits. nih.gov For LC-MS, online SPE can be used to pre-concentrate the analytes from a large volume of a liquid sample before introduction into the mass spectrometer.

| Analytical Goal | Advanced Technique | Principle and Advantages |

|---|---|---|

| Metabolite Identification | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | Provides accurate mass measurements for elemental composition determination and MS/MS fragmentation for structural elucidation. nih.gov |

| Trace Analysis | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Offers high selectivity and sensitivity by monitoring specific fragmentation transitions, reducing chemical noise. |

| Trace Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective for a wide range of compounds, including those that are not amenable to GC. nih.gov |

Regulatory Science and Risk Assessment Methodologies for Amines, C11 C13 Linear and Branched Alkyl

Regulatory Frameworks and Their Implications for Chemical Assessment

The primary regulatory drivers for the assessment of chemical substances within the European Union are the REACH and CLP Regulations. These frameworks establish a comprehensive system for the management of chemicals, placing the onus on industry to demonstrate the safe use of their products.

REACH Regulation (EC) No 1907/2006: The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is a cornerstone of EU chemical legislation. For substances like Amines, C11-C13 (linear and branched) alkyl, manufacturers and importers are required to register the substance with the European Chemicals Agency (ECHA). This registration involves the submission of a technical dossier containing data on the substance's properties, uses, and potential hazards. The extent of the required data is dependent on the tonnage of the substance placed on the market.

CLP Regulation (EC) 1272/2008: The Classification, Labelling and Packaging (CLP) Regulation aligns the EU system with the United Nations' Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This regulation requires companies to classify, label, and package their hazardous chemicals appropriately before placing them on the market. The classification of a substance determines the hazard communication elements, including pictograms, signal words, and hazard and precautionary statements that must appear on the label and in the Safety Data Sheet (SDS). While a specific harmonized classification for Amines, C11-C13 (linear and branched) alkyl is not listed in Annex VI of the CLP Regulation, suppliers are still obligated to self-classify the substance based on available data.

The following table summarizes the key aspects of these regulations for the substance in focus:

| Regulation | Key Requirements for Amines, C11-C13 (linear and branched) alkyl |

| REACH Regulation (EC) No 1907/2006 | - Registration with ECHA, including a technical dossier. - Chemical Safety Assessment and Report for substances produced in quantities over 10 tonnes per year. - Communication of risk management measures down the supply chain. |

| CLP Regulation (EC) 1272/2008 | - Self-classification based on hazard data. - Standardized labelling with hazard pictograms, signal words, and hazard/precautionary statements. - Preparation and provision of a Safety Data Sheet (SDS). |

Academic Perspectives on Chemical Risk Assessment Methodologies

The scientific evaluation of chemical risks is a multi-faceted process that involves expert judgment, consideration of socioeconomic factors, and standardized documentation.

Role of the Committee for Risk Assessment (RAC)

The Committee for Risk Assessment (RAC) is a key scientific body within ECHA. Composed of experts nominated by EU Member States, the RAC provides independent scientific opinions on the risks of substances to human health and the environment. The committee's work is central to several REACH and CLP processes, including:

Harmonised Classification and Labelling (CLH): The RAC evaluates proposals for the harmonized classification and labelling of substances, ensuring that the classification is based on a thorough assessment of the available scientific evidence.

Restriction: The RAC assesses the risks posed by a substance that are not adequately controlled and provides an opinion on whether a restriction on its manufacture, placing on the market, or use is justified.

Authorisation: For substances of very high concern (SVHCs), the RAC evaluates the risks associated with their use and the appropriateness of the risk management measures described in an application for authorisation.

Considerations of Socio-Economic Analysis in Risk Assessment

Socio-Economic Analysis (SEA) is an integral part of the decision-making process for restrictions and authorisations under REACH. The Committee for Socio-Economic Analysis (SEAC) is responsible for preparing opinions on the socio-economic impacts of proposed regulatory actions. This analysis weighs the costs of implementing a restriction or not granting an authorisation against the benefits to human health and the environment. For a substance like Amines, C11-C13 (linear and branched) alkyl, an SEA would consider factors such as the economic impact on industries using the substance, the availability and feasibility of alternatives, and the monetary value of the health and environmental benefits of reduced exposure.

Application of Annex XV Dossiers in Regulatory Contexts

An Annex XV dossier is a formal document prepared to initiate the restriction or identification of a substance as a Substance of Very High Concern (SVHC) under REACH. These dossiers are typically prepared by a Member State or by ECHA at the request of the European Commission. The dossier provides a comprehensive assessment of the substance's hazards, exposures, and risks, and justifies the need for regulatory action. It includes a detailed analysis of the available scientific information and, in the case of a restriction proposal, an analysis of the socio-economic impacts.

Environmental Classification and Labelling Principles

The environmental classification of a substance is based on its intrinsic properties and its potential to cause harm to the environment. For aliphatic amines, key considerations include their potential for bioaccumulation, persistence, and toxicity to aquatic organisms. While a specific harmonized classification for Amines, C11-C13 (linear and branched) alkyl is not publicly available in the ECHA C&L Inventory, the general principles of CLP would apply.

Based on data for similar long-chain aliphatic amines, this substance group may be classified for aquatic toxicity. The classification would depend on the specific data for acute and chronic toxicity to fish, crustaceans, and algae. The corresponding labelling would include the appropriate hazard pictogram (e.g., environment) and hazard statements (e.g., "Very toxic to aquatic life with long lasting effects").

Occupational Exposure Research Methodologies

Exposure Assessment Strategies: A comprehensive occupational exposure assessment for these amines would typically involve:

Qualitative Assessment: This initial step involves gathering information about the workplace, tasks, and handling procedures to identify potential exposure scenarios. This includes reviewing Safety Data Sheets, observing work practices, and interviewing workers.

Quantitative Assessment: This involves the measurement of worker exposure levels. Methodologies for this can include:

Air Monitoring: Personal or area air sampling can be conducted to measure the concentration of airborne amines. Sampling methods for aliphatic amines often involve drawing a known volume of air through a sorbent tube (such as silica (B1680970) gel) followed by laboratory analysis using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Dermal Exposure Assessment: Given that dermal contact can be a significant route of exposure for amines, various techniques can be employed. These include the use of patches or pads placed on the worker's skin or clothing to collect the substance, wipe sampling of surfaces to assess potential for indirect exposure, and fluorescent tracer techniques to visualize skin contamination.

Biological Monitoring: This involves the analysis of biological samples (e.g., urine or blood) for the substance or its metabolites to assess the total absorbed dose from all routes of exposure.

Research Findings and Control Measures: Research on occupational exposure to aliphatic amines has highlighted the importance of engineering controls (such as local exhaust ventilation), administrative controls (e.g., work practices and training), and the use of appropriate personal protective equipment (PPE), including chemical-resistant gloves and respiratory protection. For long-chain amines, which may have lower volatility, dermal contact is often a primary concern. Studies would focus on the effectiveness of different glove materials and the importance of good personal hygiene practices to minimize exposure.

The following table outlines common occupational exposure research methodologies:

| Methodology | Description | Application for Amines, C11-C13 (linear and branched) alkyl |

| Air Sampling | Collection of airborne contaminants to measure concentration. | Use of sorbent tubes with subsequent analysis by GC or HPLC to determine inhalation exposure levels in manufacturing and formulation settings. |

| Dermal Sampling | Use of patches, wipes, or tracers to assess skin contact. | Assessing exposure during tasks such as mixing, loading, and equipment maintenance where direct handling occurs. |

| Biological Monitoring | Analysis of biological fluids to determine absorbed dose. | Measuring amine metabolites in urine to get an integrated measure of exposure from all routes. |

| Surface Wipe Sampling | Wiping surfaces to measure contamination levels. | Assessing the potential for indirect dermal exposure in the work environment. |

Future Research Directions and Emerging Topics

Development of Novel Synthetic Pathways and Sustainable Production Methods

The future of chemical manufacturing is increasingly focused on green chemistry principles, and the synthesis of urea-based herbicides like Monolinuron is no exception. Current research is exploring more sustainable and efficient production methods.

Furthermore, there is a continuous drive to develop novel synthetic pathways that are more efficient and generate less waste. This includes the exploration of new catalytic systems that can improve reaction yields and reduce the need for harsh reaction conditions. kgsindustry.com The integration of automation and digitalization in the chemical manufacturing process also presents opportunities to optimize resource use and enhance operational efficiency in the production of Monolinuron. kgsindustry.com

Investigation of Molecular Interactions in Complex Biological Systems

Monolinuron's herbicidal activity stems from its ability to inhibit photosynthesis. wikipedia.org However, a comprehensive understanding of its molecular interactions within complex biological systems is still an area of active research. Future investigations will likely delve deeper into the precise binding mechanisms of Monolinuron with its target proteins in photosystem II.

Understanding these interactions at a sub-molecular level could inform the design of more selective and effective herbicides with reduced off-target effects. Moreover, research into the metabolic fate of Monolinuron in various organisms is crucial. Studies have shown that in animals, such as hens, Monolinuron is metabolized and excreted, with very low levels of residue found in tissues. nih.gov In soil, its breakdown involves the cleavage of methyl and methoxy (B1213986) groups and ring hydroxylation. agropages.com

Future research could employ advanced analytical techniques to identify and characterize the full spectrum of metabolites in a wider range of organisms and environmental compartments. This knowledge is essential for a complete ecological risk assessment and for understanding the potential for bioaccumulation and biomagnification in food webs.

| Organism/System | Known Interaction/Metabolic Pathway | Future Research Focus |

| Plants | Inhibition of photosystem II | Detailed binding site analysis; understanding resistance mechanisms. |

| Animals (Hens) | Metabolized and largely excreted | Elucidation of metabolic pathways in a broader range of fauna. |

| Soil Microorganisms | Biodegradation through cleavage of functional groups and hydroxylation | Identification of key microbial species and enzymes involved; impact on soil microbial community structure. |

Innovative Approaches for Environmental Remediation and Waste Management

The presence of herbicide residues in soil and water is a significant environmental concern. researchgate.net Consequently, the development of innovative and effective remediation strategies for Monolinuron and other phenylurea herbicides is a critical area of research.

Bioremediation is emerging as a promising and eco-friendly approach. This involves the use of microorganisms, such as bacteria and fungi, that can degrade herbicides into less harmful compounds. frontiersin.orgnih.gov Researchers have identified several bacterial strains capable of utilizing phenylurea herbicides as a source of carbon and nitrogen. nih.gov Future work will focus on isolating and engineering highly efficient microbial consortia specifically for the degradation of Monolinuron in contaminated soils and aquatic environments. This could involve techniques like bioaugmentation, where specific microbes are introduced to a contaminated site, and biostimulation, which involves creating optimal conditions for the growth of naturally occurring degrading microbes. researchgate.net

In addition to bioremediation, advanced oxidation processes (AOPs) are being investigated for the chemical degradation of phenylurea herbicides in water. researchgate.net These methods, which include ozonation and the use of UV radiation with hydrogen peroxide, can effectively break down the herbicide molecules. researchgate.net Future research will aim to optimize these technologies to enhance their efficiency and reduce treatment costs, making them more applicable for large-scale water treatment.

| Remediation Approach | Mechanism | Future Research Directions |

| Bioremediation | Microbial degradation of the herbicide molecule. | Isolation and engineering of highly efficient microbial strains; optimization of bioaugmentation and biostimulation techniques. |

| Advanced Oxidation Processes (AOPs) | Chemical degradation through the generation of highly reactive hydroxyl radicals. | Enhancement of process efficiency; reduction of operational costs; investigation of degradation byproducts. |

| Physical Adsorption | Binding of the herbicide to adsorbent materials. | Development of novel and cost-effective adsorbent materials with high specificity for Monolinuron. |

Predictive Toxicology and Computational Modeling Enhancements

Predictive toxicology, which utilizes computational models to assess the potential toxicity of chemicals, is a rapidly growing field that can significantly reduce the reliance on animal testing. nih.govazolifesciences.com For Monolinuron and other herbicides, these in silico methods are becoming increasingly important for risk assessment and regulatory purposes.

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in predictive toxicology. mdpi.com These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For phenylurea herbicides, QSAR models have been developed to predict their environmental risk limits. acs.orgnih.gov Future research will focus on refining these models by incorporating more complex molecular descriptors and utilizing larger datasets to improve their predictive accuracy. The development of hologram QSAR (HQSAR) models, which consider the 3D structure of the molecule, is also a promising area of investigation. nih.gov

Beyond QSAR, other computational approaches, such as molecular docking simulations, can provide insights into the binding affinity of Monolinuron with its target proteins and potential off-target interactions. nih.gov The integration of machine learning algorithms can further enhance the predictive power of these models by identifying complex patterns in large toxicological datasets. jocpr.com These advancements will enable a more proactive and efficient assessment of the potential risks associated with Monolinuron and aid in the design of safer next-generation herbicides.

Biomonitoring Research and Environmental Surveillance Methodologies

Effective environmental management of herbicides like Monolinuron relies on sensitive and reliable methods for their detection and monitoring in various environmental matrices. encyclopedia.pub Future research in this area is focused on developing more rapid, cost-effective, and field-portable analytical techniques.

Current methods for detecting herbicide residues include laboratory-based techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) . trb.orgcontractlaboratory.com While highly accurate, these methods can be time-consuming and require sophisticated equipment. Therefore, there is a growing interest in the development of rapid screening methods.

Enzyme-Linked Immunosorbent Assays (ELISA) offer a cost-effective and high-throughput alternative for the initial screening of a large number of samples. contractlaboratory.com Future research will likely focus on improving the specificity and sensitivity of ELISA kits for Monolinuron. Another emerging technology is the electronic nose (e-nose) , which can detect volatile organic compounds released from herbicide residues. usda.gov Further development of e-nose technology could lead to portable devices for real-time, on-site monitoring of Monolinuron in agricultural fields and water bodies.

Long-term monitoring programs are also crucial for understanding the environmental fate and transport of Monolinuron and for evaluating the effectiveness of mitigation strategies. frontiersin.org Future surveillance efforts will likely incorporate a combination of advanced analytical techniques and modeling to provide a comprehensive picture of the environmental distribution of this herbicide.

| Analytical Technique | Principle | Future Research Focus |

| HPLC and GC-MS | Chromatographic separation followed by mass spectrometric detection. | Miniaturization of instruments for field portability; development of faster analytical methods. |

| ELISA | Immunoassay based on antigen-antibody recognition. | Improvement of antibody specificity and sensitivity; development of multiplex assays for simultaneous detection of multiple herbicides. |

| Electronic Nose (e-nose) | Detection of volatile organic compounds using an array of chemical sensors. | Enhancement of sensor selectivity and sensitivity for Monolinuron; development of robust and portable devices. |

Q & A

Q. What ethical considerations apply when designing toxicological studies on this compound?

- Methodological Answer : Adhere to institutional review board (IRB) protocols for animal or human studies. Use the "3Rs" framework (Replacement, Reduction, Refinement) for animal testing. Disclose potential conflicts of interest and ensure informed consent for human participants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.